(3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol
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Overview
Description
(3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a chloropyridine carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 6-chloropyridine-3-carboxylic acid.
Formation of Intermediate: The carboxylic acid group of 6-chloropyridine-3-carboxylic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Coupling Reaction: The activated carboxylic acid is then coupled with pyrrolidine to form the desired product under mild reaction conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include using continuous flow reactors, optimizing solvent systems, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol may have applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Possible applications in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidine: Lacks the hydroxyl group.
(3R)-1-(6-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol: Substitution of chlorine with fluorine.
(3R)-1-(6-Chloropyridine-3-carbonyl)piperidin-3-ol: Replacement of pyrrolidine with piperidine.
Uniqueness
(3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol is unique due to the specific combination of functional groups and stereochemistry, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-2-1-7(5-12-9)10(15)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6H2/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNBMPRTPXEPPK-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)C2=CN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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